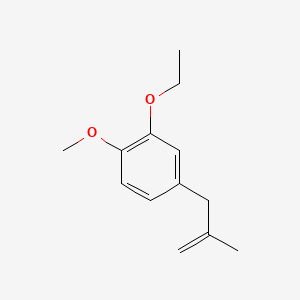
cis-Tranexamic Acid-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Tranexamic Acid-13C2,15N: is a stable isotope-labeled form of tranexamic acid, a synthetic derivative of the amino acid lysine. It is commonly used as an antifibrinolytic agent to prevent excessive bleeding during surgical procedures and in the treatment of certain medical conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranexamic Acid-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tranexamic acid molecule. The process typically starts with the precursor amino acid lysine, which undergoes a series of chemical reactions to introduce the isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The final product is purified using methods like crystallization, chromatography, and recrystallization to achieve high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: cis-Tranexamic Acid-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
cis-Tranexamic Acid-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and analysis of tranexamic acid.
Biology: Employed in studies investigating the metabolic pathways and biological effects of tranexamic acid.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of tranexamic acid in the human body.
Industry: Applied in the development of new antifibrinolytic drugs and formulations
Mecanismo De Acción
The mechanism of action of cis-Tranexamic Acid-13C2,15N involves its antifibrinolytic properties. The compound competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This inhibition helps reduce or prevent excessive bleeding. The molecular targets include plasminogen and plasmin, and the pathways involved are related to the fibrinolytic system .
Comparación Con Compuestos Similares
Tranexamic Acid: The non-isotopically labeled form of the compound.
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Uniqueness: cis-Tranexamic Acid-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of the compound’s behavior in biological systems is crucial .
Propiedades
Número CAS |
1557000-06-2 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
160.191 |
Nombre IUPAC |
4-(azanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |
Clave InChI |
GYDJEQRTZSCIOI-XGOBPNGOSA-N |
SMILES |
C1CC(CCC1CN)C(=O)O |
Sinónimos |
is-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N; cis-4-(Aminomethyl)-1-cyclohexanecarboxylic Acid-13C2,15N; cis-AMCHA-13C2,15N; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)

![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)







